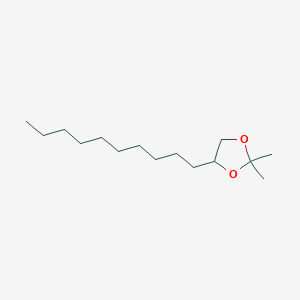![molecular formula C12H9ClN2O B14403030 (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone CAS No. 88129-18-4](/img/structure/B14403030.png)
(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2,3-diazabicyclo[320]hepta-3,6-dien-2-yl)(phenyl)methanone is a chemical compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the photochemical isomerization of related bicyclic compounds using ultraviolet light. This process requires precise control of reaction conditions, including temperature and light intensity, to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of photochemical synthesis can be scaled up for larger-scale production. This would involve the use of industrial photoreactors and careful monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used in studies of photochemical reactions and the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites, influencing biochemical pathways. This interaction can lead to changes in enzyme activity or the modulation of signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(±)-1-acetylaminobicyclo[3.2.0]hepta-3,6-dien-2-one: A related compound used in photochemical studies.
1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene: Another bicyclic compound with similar structural features.
Uniqueness
What sets (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone apart is its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research applications.
Properties
CAS No. |
88129-18-4 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(5-chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-12-7-6-10(12)15(14-8-12)11(16)9-4-2-1-3-5-9/h1-8,10H |
InChI Key |
VRSOIEINFPKQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3C=CC3(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


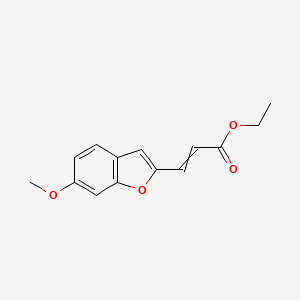
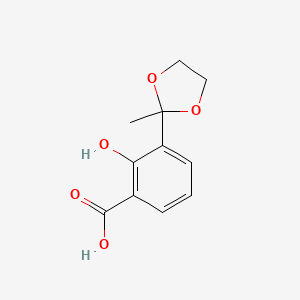
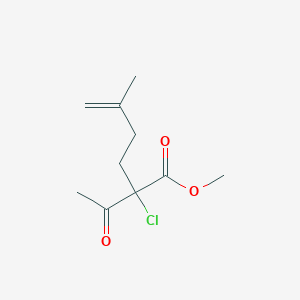
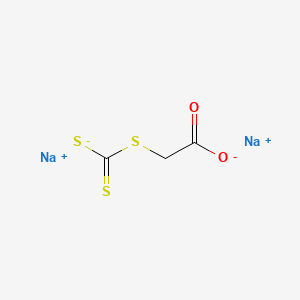
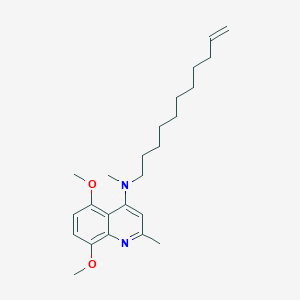
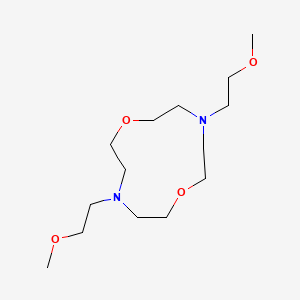
stannane](/img/structure/B14402995.png)
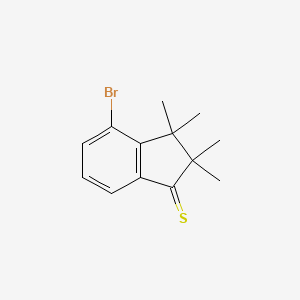
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
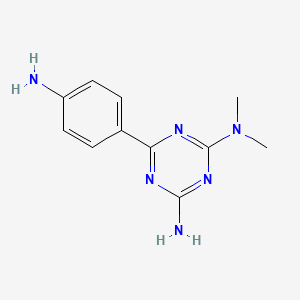
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
